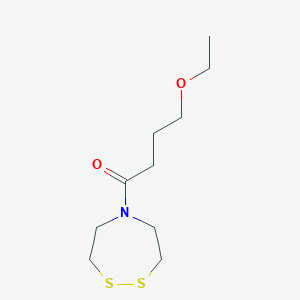
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one
説明
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, attached to an ethoxybutanone moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and materials science.
特性
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-4-ethoxybutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-2-13-7-3-4-10(12)11-5-8-14-15-9-6-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTWRKVWUQNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)N1CCSSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the dithiazepane ring through a cyclization reaction involving sulfur and nitrogen-containing precursors. The ethoxybutanone moiety can be introduced via an alkylation reaction using ethyl bromide and a suitable base. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethoxybutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials with specific functionalities, such as catalysts or sensors.
作用機序
The mechanism by which 1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The dithiazepane ring may engage in interactions with metal ions or proteins, while the ethoxybutanone moiety could participate in hydrogen bonding or hydrophobic interactions. These interactions may influence various biochemical pathways and cellular processes.
類似化合物との比較
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one can be compared with other similar compounds, such as:
1-(1,2,5-Dithiazepan-5-yl)butan-1-one: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
4-(1,2,5-Dithiazepan-5-yl)phenyl derivatives: These compounds have a phenyl group instead of the butanone moiety, leading to variations in their chemical and physical properties.
1,2,5-Dithiazepane derivatives: Other derivatives of the dithiazepane ring with different substituents can exhibit unique properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


